[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate
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Overview
Description
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: is an organic compound that features a dioxolane ring substituted with a chlorophenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate typically involves the reaction of 2-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with acetic anhydride to introduce the acetate ester group. The reaction conditions often include:
Catalysts: Acid catalysts such as p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Phenyl derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Materials Science: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The dioxolane ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate: Similar structure but with a different position of the chlorine atom.
[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]ethyl acetate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
Structural Features: The specific positioning of the chlorine atom and the acetate group provides unique chemical properties.
Reactivity: Exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific applications.
Properties
CAS No. |
6565-33-9 |
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Molecular Formula |
C12H13ClO4 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate |
InChI |
InChI=1S/C12H13ClO4/c1-8(14)15-6-9-7-16-12(17-9)10-4-2-3-5-11(10)13/h2-5,9,12H,6-7H2,1H3 |
InChI Key |
NWLUJBHRXICOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1COC(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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